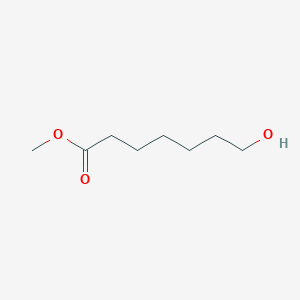

Methyl 7-hydroxyheptanoate

CAS No.: 14565-11-8

Cat. No.: VC6932018

Molecular Formula: C8H16O3

Molecular Weight: 160.213

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14565-11-8 |

|---|---|

| Molecular Formula | C8H16O3 |

| Molecular Weight | 160.213 |

| IUPAC Name | methyl 7-hydroxyheptanoate |

| Standard InChI | InChI=1S/C8H16O3/c1-11-8(10)6-4-2-3-5-7-9/h9H,2-7H2,1H3 |

| Standard InChI Key | OEFRVJHOJAMSEX-UHFFFAOYSA-N |

| SMILES | COC(=O)CCCCCCO |

Introduction

Chemical Identity and Structural Characteristics

Methyl 7-hydroxyheptanoate belongs to the class of hydroxy fatty acid esters, which are pivotal intermediates in organic synthesis and biochemical processes. Its structure comprises:

-

Carboxylic ester group: The methyl ester (COOCH₃) at the first carbon.

-

Hydroxyl group: A polar -OH group at the seventh carbon, introducing hydrogen-bonding capacity.

-

Aliphatic chain: A seven-carbon backbone with five methylene (-CH₂-) units between functional groups.

The compound’s molecular formula (C₈H₁₆O₃) corresponds to a molecular weight of 160.21 g/mol. Its structure is analogous to methyl 7-oxoheptanoate, where the hydroxyl group replaces the ketone functionality.

Synthesis and Industrial Production

Esterification of 7-Hydroxyheptanoic Acid

The most straightforward synthesis involves the acid-catalyzed esterification of 7-hydroxyheptanoic acid with methanol:

This reaction typically employs sulfuric acid or p-toluenesulfonic acid as catalysts under reflux conditions.

Reduction of Methyl 7-Oxoheptanoate

Methyl 7-hydroxyheptanoate can be synthesized via the reduction of methyl 7-oxoheptanoate using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):

This method ensures high regioselectivity and yields >80% under anhydrous conditions.

Physicochemical Properties

While experimental data for methyl 7-hydroxyheptanoate are scarce, properties can be extrapolated from homologous esters:

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Boiling Point | 245–250°C | Analog: Methyl 6-hydroxyhexanoate (230°C) |

| Density | 1.02–1.05 g/cm³ | Similar to C₈ esters |

| Solubility | Miscible in polar organic solvents (e.g., ethanol, acetone); limited water solubility | Hydroxyl group enhances polarity |

| Refractive Index | ~1.44 (20°C) | Comparable to medium-chain esters |

Reactivity and Functional Transformations

Ester Hydrolysis

Under basic or acidic conditions, the ester undergoes hydrolysis to yield 7-hydroxyheptanoic acid:

This reaction is critical in biodegradation and metabolic pathways.

Oxidation Reactions

The hydroxyl group can be oxidized to a ketone using pyridinium chlorochromate (PCC) or Jones reagent, producing methyl 7-oxoheptanoate:

Acylation and Etherification

The hydroxyl group serves as a nucleophile in acylation (e.g., with acetic anhydride) or etherification (e.g., with methyl iodide) reactions, enabling derivatization for industrial applications.

Research Gaps and Future Directions

-

Experimental Characterization: Precise measurements of physical properties (e.g., melting point, spectral data) are needed.

-

Biological Studies: Investigations into metabolic pathways, enzymatic interactions, and toxicity profiles.

-

Industrial Optimization: Scalable synthesis methods and applications in green chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume